3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde
Description
3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups:
- Ethoxy group at position 3 (electron-donating, sterically bulky).
- Iodo substituent at position 5 (electron-withdrawing via inductive effects, participates in halogen bonding).
- 4-Nitrobenzyloxy group at position 4 (strong electron-withdrawing nitro group enhances electrophilicity of the aldehyde).
This compound’s molecular formula is C₁₆H₁₄INO₅, with a molecular weight of 426.9 g/mol. Its structural complexity makes it relevant in medicinal chemistry (e.g., as a building block for inhibitors) and materials science (e.g., crystallography applications) .
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSZYGCFOJAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-[(4-aminobenzyl)oxy]benzaldehyde.
Substitution: 3-Ethoxy-5-azido-4-[(4-nitrobenzyl)oxy]benzaldehyde.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The ethoxy and iodo groups contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
Key analogs differ in substituents on the benzaldehyde core or the benzyloxy group (Table 1):
Key Observations :
- Electron-withdrawing effects : The nitro group (main compound) enhances electrophilicity compared to chloro or iodo analogs, influencing reactivity in nucleophilic additions or catalytic processes .
- Halogen interactions : Iodo substituents enable halogen bonding, which may stabilize crystal structures or protein-ligand interactions .
Physical and Chemical Properties
- Solubility : Nitro and iodo groups reduce aqueous solubility compared to methoxy or chloro analogs.
- Stability : Nitro groups are prone to reduction under acidic/basic conditions, whereas iodo substituents may degrade under UV light .
- Crystallography : The main compound’s nitro and iodo groups enhance crystallinity, making it suitable for SHELX-based structure determination .
Biological Activity
3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is C17H17IO3, with a molecular weight of 396.22 g/mol. The compound features an ethoxy group, an iodine atom, and a nitro-substituted benzyl ether, which contribute to its chemical reactivity and biological interactions.
The biological activity of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the iodine atom may enhance its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, akin to other similar compounds that have shown inhibitory effects on kinases or other metabolic enzymes.
- Modulation of Signaling Pathways: It could potentially modulate signaling pathways that are critical in cancer proliferation or other diseases.
Antitumor Activity
Research indicates that compounds structurally similar to 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde exhibit significant antitumor properties. For instance, derivatives have been tested for their efficacy against various cancer cell lines, showing IC50 values in the low micromolar range.
| Compound | Target | IC50 (μM) |
|---|---|---|
| CFI-400945 | PLK4 (colon cancer) | <1.0 |
| Compound 82a | Pim Kinases | 0.4 - 1.1 |
| Compound 83 | MM1.S (multiple myeloma) | 0.64 |
These findings suggest that modifications in the structure can lead to enhanced potency against cancer cells, indicating a promising avenue for further research on 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde.
Other Biological Activities
In addition to antitumor effects, similar compounds have been studied for:
- Antimicrobial Activity: Some derivatives show potential as antimicrobial agents against various pathogens.
- Anti-inflammatory Properties: The nitro group may contribute to anti-inflammatory effects through modulation of inflammatory pathways.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and biological evaluation of various derivatives of benzaldehyde compounds, including those with ethoxy and nitro substitutions. For example:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their activity against specific cancer cell lines, revealing a correlation between structural modifications and biological activity.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds, demonstrating significant tumor reduction in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
